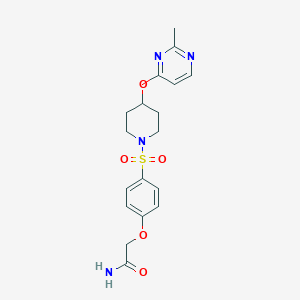

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

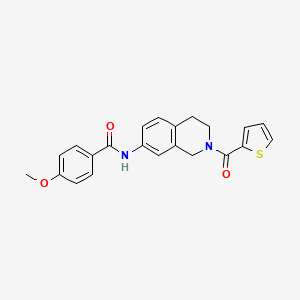

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a phenoxy group . These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Potential

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to the chemical structure , to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Histamine H3 Receptor Ligands

Research conducted by Amon et al. (2007) involved synthesizing fluorescent-tagged derivatives from (3‐phenoxypropyl)piperidine, which is structurally similar to the compound . These derivatives were identified as novel histamine H3 receptor ligands, with affinities suggesting potential applications in understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances

Jayachandra et al. (2018) detected several related substances, including 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine, in a drug substance used for MDR-TB. This research provides insight into the identification and characterization of related substances and potential impurities in drug development (Jayachandra et al., 2018).

Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) synthesized compounds including 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, which were evaluated for their cytotoxic activities against human breast cancer cell lines and for their binding affinity to estrogen receptors. This study contributes to understanding the structure-activity relationship in drug development for cancer treatment (Parveen et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby preventing the phosphorylation and activation of the downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .

Biochemical Pathways

The compound affects the ALK signaling pathway. Under normal conditions, ALK activation triggers several downstream pathways, including the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting ALK, the compound disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

Like other kinase inhibitors, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and eliminated through the feces and urine . The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .

Result of Action

The compound’s action results in the inhibition of ALK-positive tumor growth . By blocking the activity of ALK, the compound prevents the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis . This can lead to the shrinkage of tumors and potentially, the improvement of symptoms in cancer patients .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s solubility and absorption . Additionally, the presence of certain enzymes in the liver can influence the compound’s metabolism and elimination

Eigenschaften

IUPAC Name |

2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHQYSBPHVKGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

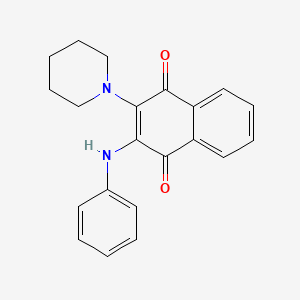

![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)

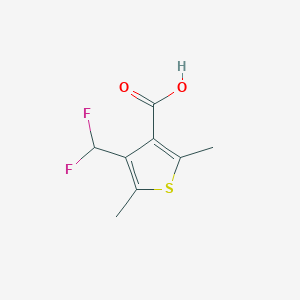

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)